4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
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Overview
Description
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex organic compound that features a quinazoline core linked to a piperidine ring, which is further connected to a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps:
Formation of the Pyrimidine Moiety: The starting material, 6-ethyl-5-fluoropyrimidin-4-ol, is synthesized through a cyclization reaction involving formamide.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine moiety is reacted with a piperidine derivative.
Coupling with Quinazoline: The final step involves coupling the piperidine-pyrimidine intermediate with a quinazoline derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The fluorinated pyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-hydroxypyrimidine: A precursor in the synthesis of the target compound.
6-Ethyl-5-fluoropyrimidin-4-ol: Another precursor with similar structural features.
Uniqueness
4-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is unique due to its combination of a quinazoline core with a piperidine ring and a fluorinated pyrimidine moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in its precursors or other similar compounds.
Properties
Molecular Formula |
C20H22FN5O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C20H22FN5O/c1-2-16-18(21)20(25-13-22-16)27-11-14-7-9-26(10-8-14)19-15-5-3-4-6-17(15)23-12-24-19/h3-6,12-14H,2,7-11H2,1H3 |
InChI Key |
CDDGLXWQFHLJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43)F |
Origin of Product |
United States |
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